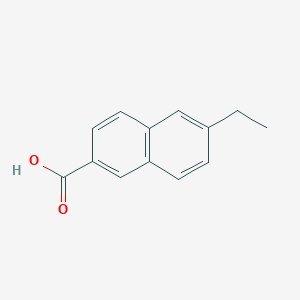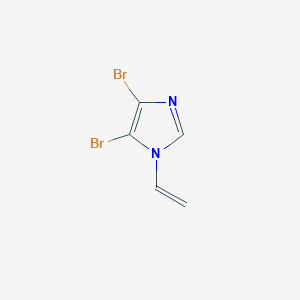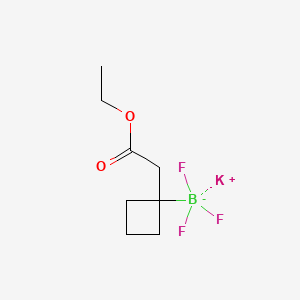
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide is a chemical compound that belongs to the class of organoboron reagents. These compounds are known for their stability and versatility in various chemical reactions. Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide is particularly noted for its moisture- and air-stable properties, making it a valuable reagent in synthetic chemistry .
Méthodes De Préparation
The synthesis of potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide typically involves the reaction of cyclobutyl derivatives with boron trifluoride and potassium salts. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different organoboron compounds.
Substitution: The trifluoroboranuide group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism by which potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroboranuide group acts as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of new chemical bonds and the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparaison Avec Des Composés Similaires
Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:
Potassium trifluoroborate salts: These compounds share similar stability and reactivity but may differ in their specific applications and reaction conditions.
Boronic acids and esters: While these compounds are also used in cross-coupling reactions, they are often less stable and more sensitive to moisture and air.
Propriétés
Formule moléculaire |
C8H13BF3KO2 |
|---|---|
Poids moléculaire |
248.09 g/mol |
Nom IUPAC |
potassium;[1-(2-ethoxy-2-oxoethyl)cyclobutyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H13BF3O2.K/c1-2-14-7(13)6-8(4-3-5-8)9(10,11)12;/h2-6H2,1H3;/q-1;+1 |
Clé InChI |
ASVJNLAAMNKQSY-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1(CCC1)CC(=O)OCC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
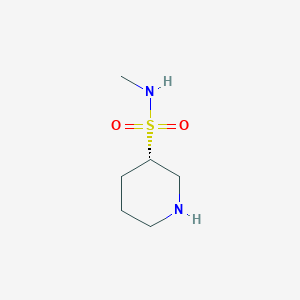
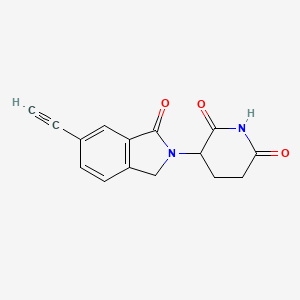
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
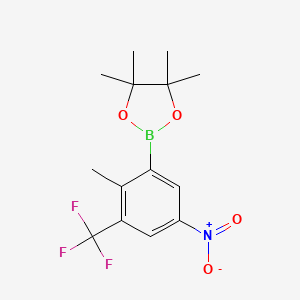
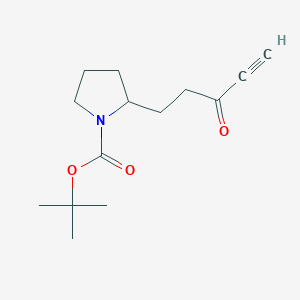

![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
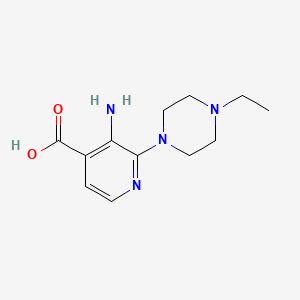
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
